5-hydroxy-2-phenyl-4H-pyran-4-one

Lipophilicity Drug-likeness Membrane permeability

5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one (CAS 1333332‑13‑0) is a synthetic γ‑pyrone that combines the metal‑chelating 5‑hydroxy‑4‑pyrone pharmacophore with a 2‑phenyl substituent. Its molecular formula is C₁₁H₈O₃ (MW 188.18 g mol⁻¹), and it is commercially supplied at ≥95 % purity.

Molecular Formula C11H8O3
Molecular Weight 188.18 g/mol
Cat. No. B8759187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-hydroxy-2-phenyl-4H-pyran-4-one
Molecular FormulaC11H8O3
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)C(=CO2)O
InChIInChI=1S/C11H8O3/c12-9-6-11(14-7-10(9)13)8-4-2-1-3-5-8/h1-7,13H
InChIKeyMITMLHADLMCGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one – Core Identity, Physicochemical Profile, and Sourcing Context


5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one (CAS 1333332‑13‑0) is a synthetic γ‑pyrone that combines the metal‑chelating 5‑hydroxy‑4‑pyrone pharmacophore with a 2‑phenyl substituent . Its molecular formula is C₁₁H₈O₃ (MW 188.18 g mol⁻¹), and it is commercially supplied at ≥95 % purity [1]. The phenyl ring confers markedly higher lipophilicity (calculated logP ≈ 2.01) and a larger polar surface area (PSA ≈ 50.4 Ų) than its closest 5‑hydroxy‑4‑pyrone relatives kojic acid (logP ≈ ‑0.9) and allomaltol (logP ≈ 0.5) . These properties position the compound as a compact, penetrant scaffold for medicinal‑chemistry campaigns and as a ligand for iron(III) chelation where enhanced membrane permeability is desired [2].

Why 5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one Cannot Be Replaced by Kojic Acid, Allomaltol, or 3‑Hydroxy‑4‑pyridinones Without Loss of Function


The 5‑hydroxy‑4‑pyrone class shares a conserved metal‑binding motif, but the nature of the 2‑position substituent dictates lipophilicity, electronic character, and steric environment around the chelating site [1]. Kojic acid (2‑CH₂OH) and allomaltol (2‑CH₃) are substantially more hydrophilic than the 2‑phenyl analogue, which alters cellular permeability and sub‑cellular distribution . In addition, the hydroxypyridinone sub‑class (e.g., deferiprone) possesses a ring nitrogen that changes the pKa of the chelating hydroxyl and the redox stability of the resulting iron(III) complexes [2]. Consequently, a procurement decision that treats these compounds as interchangeable risks obtaining a candidate with unintended solubility, permeability, or metal‑selectivity profiles, as demonstrated in the comparative evidence below.

Quantitative Differentiation of 5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one from its Closest Structural Analogs


Lipophilicity (logP) Comparison with Kojic Acid and Allomaltol

The calculated logP of 5‑hydroxy‑2‑phenyl‑4H‑pyran‑4‑one (2.01) is >2.9 log units higher than that of kojic acid (≈‑0.9) and >1.5 log units higher than that of allomaltol (≈0.5) . This translates to a theoretical ~800‑fold increase in octanol‑water partition coefficient relative to kojic acid, predicting significantly greater passive membrane permeability [1].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Differentiation: 5‑Hydroxy vs. 3‑Hydroxy‑2‑phenyl‑4‑pyrone

The target compound is the 5‑hydroxy regioisomer, whereas the closely related 3‑hydroxy‑2‑phenyl‑4‑pyrone places the chelating hydroxyl adjacent to the ring oxygen. In the 5‑hydroxy isomer the hydroxyl group is conjugated with the ketone at position 4, forming a β‑keto‑enol‑type chelation site, while the 3‑hydroxy isomer presents an α‑keto‑enol motif [1]. This electronic difference alters the pKa of the chelating hydroxyl and the stability constants of iron(III) complexes; for the broader class, 5‑hydroxy‑4‑pyrones typically exhibit pFe³⁺ values 1–2 log units lower than their 3‑hydroxy‑4‑pyrone counterparts, indicating weaker iron affinity [2].

Regioisomerism Metal chelation Synthetic accessibility

Polar Surface Area (PSA) and Its Impact on Blood–Brain Barrier Penetration Potential

The calculated topological PSA of 5‑hydroxy‑2‑phenyl‑4H‑pyran‑4‑one is 50.4 Ų . This falls below the widely cited CNS‑penetration threshold of 60–70 Ų and is 20–30 Ų lower than the PSA of typical 3‑hydroxy‑4‑pyridinone chelators (e.g., deferiprone PSA ≈ 82 Ų) [1]. Combined with its moderate logP (2.01), the compound resides favourably within the CNS‑MPO (Multi‑Parameter Optimization) desirability space, whereas more polar analogs are predicted to have negligible brain exposure.

CNS penetration PSA Physicochemical property

Synthetic Accessibility and Modular Derivatization vs. Kojic Acid

The 2‑phenyl substituent can be introduced via transition‑metal‑free, base‑mediated C‑arylation of 5‑hydroxy‑4‑pyrone with arylhydrazines in air, a method developed for the 3‑hydroxy isomer and extended to the 5‑hydroxy scaffold [1]. In contrast, kojic acid requires multi‑step manipulation of the 5‑CH₂OH group (protection, activation, cross‑coupling, deprotection) to install an aryl moiety at the 2‑position, typically proceeding in 3–5 steps with cumulative yields of 30–50 % . The direct C‑arylation route to the 2‑phenyl derivative can be accomplished in 1–2 steps, offering a cost and time advantage for library synthesis.

Synthetic chemistry C‑arylation Derivatization

Electronic Structure (HOMO–LUMO Gap) and Predicted Redox Behaviour

DFT calculations (B3LYP/6‑311G(d,p)) for 5‑hydroxy‑2‑phenyl‑4H‑pyran‑4‑one yield a HOMO–LUMO energy gap (ΔE_g) of approximately 3.6–3.9 eV [1]. This gap is smaller than that computed for the non‑phenyl analog allomaltol (ΔE_g ≈ 4.2–4.5 eV at comparable theory level), a consequence of π‑conjugation extending from the pyrone ring into the phenyl substituent [2]. The narrower gap implies greater susceptibility to one‑electron oxidation and reduction, a property that can be exploited in photoredox applications or that must be mitigated in biological settings through appropriate formulation.

DFT Electronic properties Redox stability

Tyrosinase Inhibition: Class‑Level Potency of 5‑Hydroxy‑4‑pyrone‑Containing Derivatives vs. Kojic Acid Baseline

While direct IC₅₀ data for the unadorned 5‑hydroxy‑2‑phenyl‑4H‑pyran‑4‑one are not available in the public domain, close analogs in which the 5‑hydroxy‑4‑pyrone core is linked to a phenyl‑triazole moiety achieve mushroom tyrosinase IC₅₀ values as low as 1.35 ± 2.15 μM, compared with 20.00 ± 1.08 μM for the clinical benchmark kojic acid under identical assay conditions [1]. The 2‑phenyl substitution on the pyrone ring is a key structural feature that enhances hydrophobic interactions with the enzyme’s active‑site pocket, a property absent in the simple 2‑hydroxymethyl analog kojic acid [2].

Tyrosinase inhibition Melanogenesis SAR

Prioritized Application Scenarios for 5‑Hydroxy‑2‑phenyl‑4H‑pyran‑4‑one in Research and Industrial Procurement


Medicinal Chemistry: CNS‑Penetrant Iron‑Chelator Lead Optimization

With a tPSA of 50.4 Ų and logP of 2.01, 5‑hydroxy‑2‑phenyl‑4H‑pyran‑4‑one occupies the CNS‑MPO sweet spot, making it a superior starting scaffold relative to deferiprone (tPSA ≈ 82 Ų) for programs targeting brain iron accumulation in neurodegenerative diseases . The phenyl ring also provides a vector for further functionalization to tune metabolic stability and off‑target selectivity.

Cosmeceutical R&D: Tyrosinase Inhibitor Building Block

The 2‑phenyl‑5‑hydroxy‑4‑pyrone core, when elaborated with triazole or benzylamino substituents, has yielded tyrosinase inhibitors with IC₅₀ values ~15‑fold lower than kojic acid (1.35 μM vs 20.00 μM) [1]. Procurement of the compound as a key intermediate enables rapid SAR exploration for next‑generation skin‑brightening agents.

Bioinorganic Chemistry: Photolabile Fe(III) Complexes for Triggered Release

The narrower HOMO–LUMO gap (ΔE_g ≈ 3.6–3.9 eV) of the phenyl‑substituted pyrone, compared with allomaltol (ΔE_g ≈ 4.2–4.5 eV), predicts enhanced photoreactivity of its iron(III) complexes [2]. This property is valuable for designing photo‑activated prodrugs or photodynamic therapy agents where light‑triggered Fe(II) release is the therapeutic mechanism.

Synthetic Methodology: Modular Library Synthesis via Direct C‑Arylation

The compound can be prepared in 1–2 steps by transition‑metal‑free C‑arylation, a route that is 2–3 steps shorter than the multi‑step sequences required to arylate kojic acid at the 2‑position [3]. Academic and industrial laboratories building diverse 2‑aryl‑4‑pyrone libraries will realize significant reductions in synthesis time, solvent usage, and catalyst cost.

Quote Request

Request a Quote for 5-hydroxy-2-phenyl-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.